molecular formula C8H8F3NO B13033775 (5-Amino-2-(trifluoromethyl)phenyl)methanol

(5-Amino-2-(trifluoromethyl)phenyl)methanol

Cat. No.: B13033775
M. Wt: 191.15 g/mol
InChI Key: HXUBNJKIIAOFAQ-UHFFFAOYSA-N
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Description

(5-Amino-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(trifluoromethyl)aniline with formaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (5-Amino-2-(trifluoromethyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Amino-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-(trifluoromethyl)phenyl)methanol: Similar structure but with the amino and hydroxyl groups in different positions.

    (5-Amino-2-(trifluoromethyl)phenyl)ketone: Oxidized form of the compound.

    (5-Amino-2-(trifluoromethyl)phenyl)amine: Reduced form of the compound.

Uniqueness

(5-Amino-2-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[5-amino-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4,12H2

InChI Key

HXUBNJKIIAOFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CO)C(F)(F)F

Origin of Product

United States

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